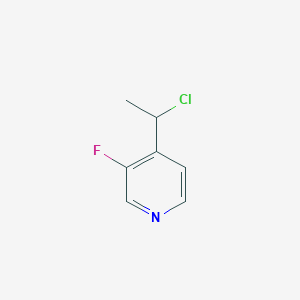

4-(1-Chloroethyl)-3-fluoro-pyridine

描述

Contextual Significance of Halogenated Pyridines in Advanced Chemical Research

Halogenated pyridines are a class of organic compounds that have garnered significant attention in advanced chemical research. Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom. This structural feature imparts unique chemical reactivity and physical properties, making them invaluable building blocks in a multitude of applications.

The introduction of halogens into the pyridine ring significantly influences its electronic properties. Halogens are electronegative atoms that withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic substitution reactions. nih.gov This is in contrast to the typical electrophilic substitution reactions characteristic of many aromatic compounds. nih.gov The position of the halogen on the ring, as well as the nature of the halogen itself, dictates the regioselectivity and rate of these reactions, providing chemists with a powerful tool for the controlled synthesis of complex molecules. nih.govresearchgate.net

In the realm of materials science, halogenated pyridines are explored for the development of novel materials with tailored properties. Their ability to participate in halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a key area of investigation. acs.orgmdpi.com This interaction plays a crucial role in crystal engineering, directing the self-assembly of molecules into well-defined supramolecular architectures with potential applications in areas such as liquid crystals and functional polymers. mdpi.com

Importance of 4-(1-Chloroethyl)-3-fluoro-pyridine within Contemporary Organic and Medicinal Chemistry

Within the broader class of halogenated pyridines, this compound has emerged as a compound of particular interest in contemporary organic and medicinal chemistry. Its importance lies in the unique combination of a fluorine atom and a chloroethyl group attached to the pyridine core, which offers a versatile platform for the synthesis of a wide array of more complex molecules.

The fluorine atom at the 3-position significantly influences the electronic nature of the pyridine ring, enhancing its susceptibility to nucleophilic attack. This electronic modification, coupled with the directing effect of the nitrogen atom, allows for regioselective functionalization of the pyridine ring. nih.gov The chloroethyl group at the 4-position provides a reactive handle for a variety of chemical transformations. The chlorine atom is a good leaving group, readily displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at this position.

This dual reactivity makes this compound a valuable intermediate in the synthesis of novel compounds with potential biological activity. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. uni-muenster.de The pyridine scaffold itself is a common feature in many pharmaceuticals. Therefore, the ability to selectively introduce various substituents onto the 4-(1-chloroethyl)-3-fluoropyridine framework provides a powerful tool for the generation of new drug leads.

Review of Prior Research on Fluorine- and Chlorine-Containing Pyridine Derivatives

The development and study of pyridine derivatives containing both fluorine and chlorine atoms have been a continuous area of research, driven by their synthetic utility and potential applications in various fields.

Early research in this area often focused on the fundamental synthesis and reactivity of these compounds. Methods for the selective introduction of fluorine and chlorine onto the pyridine ring have been extensively investigated. These include nucleophilic aromatic substitution reactions, where a leaving group such as a nitro group or a different halogen is displaced by a fluoride (B91410) or chloride ion. acs.orgnih.gov The Balz-Schiemann reaction has also been a classical method for the introduction of fluorine. nii.ac.jp More recent advancements have focused on developing milder and more selective methods, including those utilizing transition metal catalysis and novel fluorinating and chlorinating reagents. nih.govgoogle.com

Studies have also explored the influence of the positions of the fluorine and chlorine atoms on the reactivity of the pyridine ring. For instance, the presence of a fluorine atom can activate adjacent positions for nucleophilic attack, a principle that has been exploited in the synthesis of various substituted pyridines. nih.gov Theoretical studies using density functional theory (DFT) have provided insights into the electronic structure and bonding of these molecules, helping to rationalize their observed reactivity. researchgate.net

In the context of medicinal chemistry, numerous studies have reported the synthesis and biological evaluation of pyridine derivatives containing both fluorine and chlorine. These compounds have been investigated for a wide range of therapeutic applications. The specific substitution pattern of fluorine and chlorine atoms can significantly impact the biological activity of the resulting molecules.

Recent research continues to push the boundaries of what is possible with these versatile building blocks. For example, photoredox catalysis has emerged as a powerful tool for the functionalization of fluorinated pyridines under mild conditions. The development of late-stage functionalization techniques allows for the introduction of fluorine and other groups into complex molecules at a late step in the synthetic sequence, which is highly valuable in drug discovery programs. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-(1-chloroethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFUYRFHCGHEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 1 Chloroethyl 3 Fluoro Pyridine

De Novo Synthetic Pathways to the Pyridine (B92270) Core

De novo synthesis offers the advantage of building the pyridine molecule with the desired substitution pattern from the ground up. This can be particularly useful for installing substituents that are difficult to introduce via functionalization of a pre-formed ring.

The creation of the 3-fluoropyridine (B146971) skeleton is a critical step. While numerous methods exist for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, or Kröhnke methods, adapting these to produce a 3-fluoro substituted pattern requires specific fluorinated starting materials or specialized reagents. illinois.educhemrxiv.org

A modern approach involves a photoredox-mediated coupling reaction. For instance, diversely substituted 3-fluoropyridines can be synthesized from two different ketone components. nih.gov This method utilizes the photocatalytic coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the pyridine ring. nih.gov This strategy provides a convergent and flexible route to complex fluoropyridine structures.

Table 1: Example of a De Novo Fluoropyridine Synthesis Strategy

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|

Once the fluoropyridine scaffold is available, or as part of the de novo strategy itself, the 1-chloroethyl group must be installed at the C-4 position. This is typically a two-step process involving the creation of a C-C bond to form a 4-(1-hydroxyethyl)pyridine (B1214439) intermediate, followed by chlorination.

The carbon atom bonded to the chlorine in the target molecule is a chiral center. Achieving stereoselectivity is crucial for applications where a single enantiomer is required. The most common approach is the stereoselective reduction of a precursor ketone, 4-acetyl-3-fluoropyridine, to the corresponding chiral alcohol, 1-(3-fluoropyridin-4-yl)ethanol. This reduction can be accomplished using various chiral reducing agents or catalysts.

The conversion of the secondary alcohol, 1-(3-fluoropyridin-4-yl)ethanol, to the desired 4-(1-chloroethyl)-3-fluoro-pyridine is a standard transformation. Several reagents are effective for this chlorination, which often proceeds with an inversion of stereochemistry at the chiral center.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting secondary alcohols to alkyl chlorides. google.comgoogle.com The reaction is often performed in the presence of a base like pyridine, which neutralizes the HCl generated. researchgate.net Another method involves using triphosgene (B27547) in combination with pyridine, which provides a mild and high-yielding route to alkyl chlorides from alcohols. nih.gov This method proceeds through a pyridinium (B92312) carbamate (B1207046) intermediate that is subsequently displaced by a chloride ion. nih.gov

Table 2: Common Reagents for Chlorination of Pyridyl Alcohols

| Reagent | Typical Conditions | Mechanism Notes | Ref. |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with pyridine or other base | Forms an intermediate chlorosulfite ester | google.comresearchgate.net |

| Triphosgene / Pyridine | Dichloromethane (B109758) (DCM) solvent | Proceeds via a chloroformate and pyridinium carbamate | nih.gov |

Functionalization of Precursor Halogenated Pyridines

An alternative and often more direct route involves starting with a pyridine ring that is already functionalized with halogens and then performing substitutions to build the final molecule.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying heteroaromatic rings like pyridine. youtube.com The electron-withdrawing nature of the ring nitrogen makes pyridines susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present at the 2- or 4-position. youtube.com

While direct SNAr to install the 1-chloroethyl group is not typical, the strategy is crucial for synthesizing key precursors. For example, creating a 3-fluoro-4-nitropyridine (B80604) derivative can be achieved via SNAr. nih.govrsc.org Research has shown that fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature. nih.govrsc.org The nitro group in this intermediate can then be converted to other functionalities, which could be elaborated to form the desired 1-chloroethyl side chain. The use of an N-oxide activates the ring towards nucleophilic attack and can alter the regioselectivity of the substitution. nih.govrsc.org

It is important to note that SNAr on 3-halopyridines is generally much slower and less favorable than on 2- or 4-halopyridines. youtube.com This is because the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the electronegative ring nitrogen, making the intermediate less stable. youtube.com However, the presence of other activating groups, such as the nitro group or the use of an N-oxide, can overcome this challenge. nih.govrsc.orgnih.gov

An in-depth analysis of the synthetic pathways leading to this compound reveals a landscape of sophisticated chemical transformations. The strategic placement of the fluoro and chloroethyl groups on the pyridine ring necessitates a nuanced understanding of regioselectivity and reaction mechanisms. This article delves into the primary synthetic methodologies, including halide exchange reactions, metal-catalyzed cross-couplings, and various transformative processes that are crucial for the elaboration of this specific molecular architecture.

1

The synthesis of substituted fluoropyridines such as this compound is a significant challenge in organic chemistry. The reactivity of the pyridine ring is heavily influenced by the presence and position of the fluorine atom, which is a strongly electron-withdrawing group.

1 Regioselective Halide Exchange Reactions

Halide exchange (Halex) reactions represent a fundamental approach for the introduction of fluorine into aromatic systems. These reactions, which fall under the category of nucleophilic aromatic substitution (SNAr), involve the displacement of a leaving group, typically a chloride or bromide, by a fluoride (B91410) ion.

In the context of pyridine derivatives, the regioselectivity of the Halex reaction is dictated by the electronic properties of the ring. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, makes it susceptible to nucleophilic attack. Computational and experimental studies on pentachloropyridine (B147404) have shown that halide exchange with fluoride ion is kinetically controlled and preferentially occurs at the 4-position. researchgate.netnih.gov This preference is attributed to the stabilization of the negatively charged intermediate (a Meisenheimer complex) at this position. The driving force for the reverse reaction, substituting fluorine with other halides, can be achieved by using methods like precipitating lithium fluoride in a solvent such as DMSO. researchgate.netnih.gov

The synthesis of 3-fluoropyridines via halide exchange is more challenging. For instance, reacting 3-chloropyridine (B48278) with a combination of cesium fluoride (CsF) and hydrogen fluoride (HF) has been shown to produce 3-fluoropyridine, albeit in very low yields. chemicalbook.com A more effective strategy for synthesizing meta-fluorinated pyridines involves the use of pyridine N-oxides. Fluorination of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium (B224687) fluoride (TBAF) proceeds readily at room temperature to yield 3-fluoro-4-nitropyridine N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This method highlights a novel pathway for accessing meta-fluorinated pyridines, which are traditionally difficult to synthesize. nih.gov

The choice of fluorinating agent and reaction conditions is critical for a successful halide exchange. The table below summarizes key aspects of these reactions.

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | researchgate.netnih.gov |

| Preferred Position | C4 position is kinetically favored for fluoride substitution. | researchgate.netnih.gov |

| Driving Force | Formation of a stable metal fluoride precipitate (e.g., LiF) can drive the reverse reaction. | researchgate.netnih.gov |

| Alternative Strategy | Use of pyridine N-oxides facilitates fluorination at the meta position (C3). | nih.gov |

2 Mechanistic Insights into SNAr Reactivity on Pyridines

The Nucleophilic Aromatic Substitution (SNAr) mechanism is fundamental to understanding the synthesis of substituted pyridines. The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it more reactive towards nucleophiles than benzene. pearson.com This reactivity is further enhanced by the presence of electron-withdrawing substituents, such as a nitro group or additional halogen atoms.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. pearson.com

Recent studies have provided deeper insights into the SNAr mechanism. For example, the formation of N-phosphonium pyridinium intermediates has been shown to dramatically increase the reactivity of halopyridines in SNAr reactions, allowing for C-P bond formation at ambient temperatures. nih.gov This method involves the in-situ generation of a dicationic species that is highly activated towards nucleophilic attack. nih.gov The mechanism is supported by the observation that while 4-chloro- and 4-bromopyridine (B75155) are unreactive on their own, the addition of catalytic iodine initiates the reaction, presumably by forming a more reactive iodophosphonium salt intermediate. nih.gov

Furthermore, extensive kinetic investigations into amination reactions via SNAr have revealed that the reaction mechanism can change depending on the base used. rsc.org The evolution of a catalytic species during the reaction can lead to complex concentration profiles, suggesting that the reaction pathway is not always straightforward. rsc.org These findings underscore the importance of carefully selecting reaction conditions to control the outcome of SNAr reactions on pyridine rings. rsc.org

2 Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including functionalized pyridine derivatives.

1 Palladium-Catalyzed Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. mit.educhemrxiv.orgchemrxiv.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. mit.edu

For the synthesis of pyridine derivatives, reactions like the Suzuki, Stille, and Heck couplings are commonly used. These methods allow for the introduction of a wide range of alkyl, aryl, and vinyl groups onto the pyridine ring. For example, palladium catalysts supported by biaryl monophosphine ligands have shown high activity and stability, enabling the coupling of substrates that were previously challenging. mit.edu The development of new ligands continues to expand the scope and utility of these reactions, allowing for milder reaction conditions and greater functional group tolerance. mit.edu

More recently, palladium/norbornene-catalyzed C–H bond activation has emerged as a strategy to construct complex polycyclic aromatic hydrocarbons from bromo(hetero)aromatics. rsc.org This approach provides a direct method for annulation, expanding the toolkit for creating diverse aromatic structures. rsc.org

2 Emerging Catalytic Fluorination Approaches

While halide exchange is a classic method for fluorination, new catalytic approaches are continuously being developed to improve efficiency, selectivity, and substrate scope. These emerging methods often utilize transition metal catalysts or organocatalysts to achieve C-F bond formation under milder conditions. mdpi.com

One notable example is the Rh(III)-catalyzed C–H functionalization for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method avoids the harsh conditions often associated with traditional fluorination methods and provides access to 3-fluoropyridines with predictable regioselectivity. nih.gov The reaction is tolerant of various functional groups and can be conveniently set up in the air. nih.gov

Another innovative approach involves the use of a pyridine N-oxyl radical to promote C-H fluorination. bohrium.com Inspired by cytochrome P450 enzymes, this method can be performed in water at room temperature and accommodates a wide range of substrates. bohrium.com The reaction proceeds through a single-electron transfer (SET) process involving radical intermediates. bohrium.com

The table below highlights some of the novel catalytic fluorination methods.

| Catalyst System | Substrates | Key Features | Reference |

| [Cp*RhCl₂]₂/Metal Acetate | α-fluoro-α,β-unsaturated oximes and alkynes | C-H functionalization, high regioselectivity for 3-fluoropyridines. | nih.gov |

| Pyridine N-oxyl radical | Various, including bioactive molecules | Reaction in pure water at room temperature, proceeds via radical intermediates. | bohrium.com |

| Organocatalysts (e.g., β,β-diaryl serines) | α-substituted β-diketones | Enantioselective electrophilic fluorination using Selectfluor. | mdpi.com |

Introduction of the 1-Chloroethyl Moiety

3 Reductive and Oxidative Transformations for Structural Elaboration

Reductive and oxidative reactions are crucial for the final steps of a synthesis, allowing for the fine-tuning of the target molecule's structure.

1 Hydrodefluorination in Fluoropyridine Systems

Hydrodefluorination (HDF) is the process of replacing a carbon-fluorine bond with a carbon-hydrogen bond. wikipedia.org This reaction can be particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where comparing a fluorinated compound with its non-fluorinated analog is insightful. researchgate.net

Metal-catalyzed hydrogenation is a common method for HDF. However, in the case of fluoropyridines, this approach is often complicated by the competing hydrogenation of the pyridine ring to a piperidine. acs.orgnih.gov To address this, specific catalytic systems have been developed. For example, the combination of Pd(OH)₂ on carbon with a strong Brønsted acid like HCl can selectively reduce fluoropyridines while minimizing the undesired hydrodefluorination side reaction when aiming for fluorinated piperidines. acs.orgnih.gov Conversely, omitting the acid can favor the formation of the defluorinated product. acs.orgnih.gov

Other HDF methods involve reductive processes using metal hydrides or catalytic transfer hydrogenation. For instance, perfluorinated pyridines can react with nickel complexes and then HCl to achieve ortho-hydrodefluorination. wikipedia.org More recently, bismuthinidenes have been reported to catalyze the HDF of polyfluoroarenes under mild conditions, operating through a Bi(I)/Bi(III) redox cycle. nih.gov Rhodium complexes have also been shown to catalyze the hydrodefluorination of various fluoroarenes, including pentafluoropyridine, leading to a mixture of less-fluorinated pyridine products. chemicalbook.com

Process Optimization and Scalability Considerations in Synthesis

The synthesis of this compound is primarily approached through a two-step sequence starting from the readily available precursor, 3-fluoro-4-acetylpyridine. This process involves the reduction of the ketone functionality to a secondary alcohol, followed by a chlorination step.

Step 1: Reduction of 3-fluoro-4-acetylpyridine

The initial step involves the reduction of 3-fluoro-4-acetylpyridine to 4-(1-hydroxyethyl)-3-fluoropyridine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reagent is favored for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present in more complex derivatives. masterorganicchemistry.com

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.ukyoutube.com The ketone is dissolved in the alcohol, and sodium borohydride is added portion-wise to control the exothermic reaction. The progress of the reduction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, a standard aqueous workup is performed to isolate the desired alcohol, 4-(1-hydroxyethyl)-3-fluoropyridine.

For large-scale production, the use of sodium borohydride is generally considered scalable. organic-chemistry.org However, several factors need to be carefully managed. The exothermicity of the reaction requires efficient heat dissipation to maintain a controlled temperature profile, which is crucial for preventing side reactions and ensuring safety. The addition rate of NaBH₄ and the efficiency of the cooling system are critical parameters. Furthermore, the generation of hydrogen gas during the reaction and workup necessitates proper ventilation and inert atmosphere handling to mitigate any explosion hazards. The choice of solvent and the concentration of reactants also play a significant role in reaction kinetics, yield, and ease of product isolation on a larger scale.

Step 2: Chlorination of 4-(1-hydroxyethyl)-3-fluoropyridine

The subsequent step is the conversion of the intermediate alcohol, 4-(1-hydroxyethyl)-3-fluoropyridine, to the final product, this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective chlorinating agent for this purpose is thionyl chloride (SOCl₂). libretexts.org

The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or neat (without a solvent), often at reflux temperature. commonorganicchemistry.com The addition of a base, such as pyridine, is sometimes employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, which can prevent potential acid-catalyzed side reactions. researchgate.net The mechanism generally proceeds via an SN2 pathway, leading to an inversion of stereochemistry if the starting alcohol is chiral. libretexts.org

From a process optimization and scalability perspective, the use of thionyl chloride presents several considerations. It is a corrosive and moisture-sensitive reagent, requiring specialized handling and storage facilities. The reaction generates gaseous byproducts, sulfur dioxide (SO₂) and HCl, which are toxic and corrosive, necessitating the use of scrubbers to neutralize these off-gases. libretexts.org On a large scale, the control of the reaction temperature is critical to prevent decomposition of the product and minimize the formation of impurities. The purification of the final product, often involving distillation or chromatography on a lab scale, needs to be adapted for large-scale production, potentially through crystallization or fractional distillation under reduced pressure to ensure high purity.

Alternative, milder chlorinating agents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst like dimethyl sulfoxide (B87167) (DMSO) have been reported for the chlorination of benzylic alcohols. organic-chemistry.org These methods can offer higher selectivity and avoid the harsh, acidic conditions associated with thionyl chloride, which could be advantageous for complex or sensitive substrates. researchgate.netorganic-chemistry.org However, the atom economy and cost-effectiveness of such reagents would need to be carefully evaluated for large-scale industrial applications.

Below is a table summarizing the key reaction parameters for the synthesis of this compound.

| Step | Transformation | Key Reagents & Solvents | Typical Conditions | Process Optimization & Scalability Notes |

| 1 | Reduction | 3-fluoro-4-acetylpyridine, Sodium borohydride (NaBH₄), Methanol or Ethanol | Room temperature | Control of exothermicity, management of hydrogen gas evolution, solvent selection for efficient isolation. |

| 2 | Chlorination | 4-(1-hydroxyethyl)-3-fluoropyridine, Thionyl chloride (SOCl₂), Dichloromethane (optional), Pyridine (optional) | Reflux | Handling of corrosive and moisture-sensitive reagents, off-gas scrubbing (SO₂, HCl), temperature control, and efficient purification methods. |

The successful and efficient synthesis of this compound on an industrial scale hinges on a thorough understanding and control of these reaction parameters and processing challenges.

Chemical Reactivity and Reaction Mechanisms of 4 1 Chloroethyl 3 Fluoro Pyridine

Nucleophilic Reactivity at the Pyridine (B92270) Ring System

The pyridine ring in 4-(1-chloroethyl)-3-fluoro-pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the inductive effect of the 3-fluoro substituent. Consequently, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).

The rate of nucleophilic substitution on the pyridine ring is influenced by the electronic properties of its substituents. The 3-fluoro group, being highly electroneg-ative, significantly activates the ring for SNAr reactions. In general, fluoropyridines are more reactive towards nucleophiles than their chloro-substituted counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which facilitates the initial attack of the nucleophile.

In the case of 4-chloro-3-fluoropyridine, research has shown that the ring can be functionalized at the 2-position through deprotonation followed by reaction with an electrophile, or via Minisci-type radical reactions. nih.gov This suggests that the C-2 position is the most activated site for certain types of substitution, influenced by the directing effects of both the nitrogen atom and the 3-fluoro substituent.

Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In the case of this compound, a nucleophile would attack an electron-deficient carbon atom of the pyridine ring, leading to the formation of an anionic σ-complex.

The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction. Electron-withdrawing groups, such as the fluorine atom and the pyridine nitrogen, are crucial for stabilizing the negative charge in the intermediate through resonance and inductive effects. mdpi.com The negative charge in the Meisenheimer complex of a substituted pyridine is delocalized over the aromatic ring and onto any strongly electron-withdrawing substituents. wikipedia.org

Reactivity of the Chloroethyl Side Chain

The 1-chloroethyl group attached to the pyridine ring at the 4-position provides a reactive site for both nucleophilic substitution and elimination reactions.

The chlorine atom on the α-carbon of the ethyl group is a leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at this position. For example, reactions with water or hydroxide (B78521) would lead to the corresponding alcohol, while reaction with amines would yield the substituted amine.

The reactivity of the chloroethyl side chain is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the 3-fluoro-4-pyridyl group can affect the rate of nucleophilic substitution at the side chain.

In the presence of a base, this compound can undergo a β-elimination reaction to form 3-fluoro-4-vinylpyridine. This reaction involves the removal of a proton from the β-carbon (the methyl group) and the expulsion of the chloride ion.

Studies on the base-induced β-elimination of 2-(chloroethyl)pyridines have shown that this is a significant reaction pathway. acs.orgacs.orgnih.gov The rate of elimination is highly dependent on the reaction conditions, including the strength of the base and the solvent used. A key finding from these studies is the substantial increase in the rate of elimination upon quaternization of the pyridine nitrogen. acs.orgacs.org This is because the positive charge on the nitrogen atom greatly increases the acidity of the β-protons, favoring an E1cb-like mechanism. While direct data for the this compound is not available, it is reasonable to expect a similar behavior.

The general conditions for elimination reactions often overlap with those for substitution reactions, and thus a mixture of products can be expected. masterorganicchemistry.com The choice of base and reaction temperature can be used to favor one pathway over the other.

Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound are influenced by various intermolecular and intramolecular interactions. The polar C-F and C-Cl bonds, as well as the nitrogen atom in the pyridine ring, can participate in dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

Halogen Bonding in Pyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In pyridine systems, the nitrogen atom can act as a halogen bond acceptor. For a molecule like this compound, the chlorine atom on the ethyl group could potentially act as a halogen bond donor. The strength and nature of such an interaction would depend on the electrostatic potential around the chlorine atom, which is influenced by the electron-withdrawing effects of the adjacent fluorine and the pyridine ring.

Studies on related molecules, such as perfluorohaloarenes, have demonstrated the significance of halogen bonding in controlling molecular assembly and influencing photophysical properties. nih.govnih.gov However, no specific studies have been found that investigate the halogen bonding capabilities of this compound.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the structure and properties of many chemical and biological systems. In the context of this compound, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors. The presence of the fluorine atom could modulate the basicity of the nitrogen and thus the strength of any hydrogen bonds formed. While extensive research exists on hydrogen bonding in various pyridine-containing systems, specific data for this compound is absent from the current scientific literature.

Thermodynamic and Kinetic Aspects of Reactions

The thermodynamic and kinetic parameters of chemical reactions provide fundamental insights into their feasibility and rate. For this compound, such data would be invaluable for understanding its reactivity profile. For instance, determining the activation energy for nucleophilic substitution at the chloroethyl group would quantify its reactivity towards different nucleophiles. Similarly, thermodynamic data would indicate the relative stability of reactants and products.

Research on the thermodynamic properties of other fluorinated compounds has been conducted, but this information cannot be directly extrapolated to this compound due to the specific substitution pattern of the molecule. inrim.it Without dedicated experimental or computational studies, the thermodynamic and kinetic aspects of reactions involving this compound remain uncharacterized.

Computational and Theoretical Investigations of 4 1 Chloroethyl 3 Fluoro Pyridine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the properties of molecules. For 4-(1-Chloroethyl)-3-fluoro-pyridine, these methods are crucial for elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently applied to determine the ground state properties of molecules like this compound. DFT calculations can predict various molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic charge distribution.

For instance, DFT studies on related 3-halopyridines have demonstrated how the position and nature of the halogen substituent influence the molecule's geometry and electronic properties. researchgate.net In the case of this compound, DFT calculations would be expected to reveal the influence of both the fluoro and chloroethyl groups on the pyridine (B92270) ring. The electron-withdrawing nature of the fluorine atom at the 3-position would likely affect the charge distribution across the aromatic system.

A hypothetical DFT calculation for this compound would provide data similar to that shown in the table below, which is based on typical values for substituted pyridines.

| Property | Calculated Value |

| Optimized Geometry | |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-N-C Bond Angle | ~117° |

| Electronic Properties | |

| Dipole Moment | ~2.5 D |

| Mulliken Atomic Charges | |

| - Fluorine | Negative |

| - Chlorine | Negative |

| - Nitrogen | Negative |

This table presents hypothetical data for illustrative purposes, as specific DFT results for this compound are not publicly available.

Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. These methods are particularly useful for characterizing reaction pathways by locating transition states and calculating activation energies.

For this compound, ab initio calculations could be used to study various reactions, such as nucleophilic substitution at the chloroethyl group. High-level ab initio methods, like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can provide benchmark energies for stationary points along a reaction coordinate. nih.gov For example, in the study of similar reactions, ab initio methods have been used to investigate different mechanisms, including back-side attack (Walden inversion), front-side attack, and double inversion. nih.gov

A potential reaction to study for this compound would be its reaction with a nucleophile (Nu⁻), leading to the substitution of the chlorine atom. The table below illustrates the kind of data that ab initio calculations could provide for such a reaction.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | [Value] |

| Products (4-(1-Nucleophile-ethyl)-3-fluoro-pyridine + Cl⁻) | [Value] |

This table is a template for the type of data that would be generated from ab initio reaction path characterization.

Highly correlated ab initio molecular orbital calculations have been instrumental in mapping the potential energy surfaces of reactions involving chlorine atoms with other molecules, revealing that such processes can be complex, sometimes involving barrierless additions and subsequent isomerizations. researchgate.netnist.govresearchgate.net

The analysis of the electronic structure of this compound, particularly its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational methods like DFT can be used to calculate and visualize these orbitals. researchgate.net For a substituted pyridine like this compound, the HOMO is expected to be a π-orbital located primarily on the pyridine ring, while the LUMO is likely to be a π*-orbital. The presence of the electron-withdrawing fluorine atom would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

The following table presents hypothetical HOMO and LUMO energy values for this compound, illustrating the expected output from such a computational analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

This table contains placeholder values to demonstrate the format of results from electronic structure calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These techniques are valuable for understanding the conformational flexibility and the influence of the environment on the behavior of this compound.

The chloroethyl side chain in this compound has rotational freedom around the C-C bond connecting it to the pyridine ring. Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. This is important as the conformation of the side chain can significantly influence the molecule's reactivity and interactions with other molecules.

Methods like potential energy surface (PES) scans, performed using quantum chemical methods, can be used to map the energy as a function of the dihedral angle of the chloroethyl group. The results of such an analysis would indicate the most stable arrangement of the atoms and the energy required to rotate the side chain. While specific studies on this molecule are not available, research on similar substituted heterocyclic compounds has shown that the rotational barrier can be determined experimentally using techniques like variable-temperature NMR and complemented by computational analysis. nih.gov

A hypothetical rotational energy profile would likely show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Eclipsed) | [Max Value] |

| 60 (Gauche) | [Min Value] |

| 120 (Eclipsed) | [Max Value] |

| 180 (Anti) | [Min Value] |

This table illustrates the expected results from a conformational analysis of the chloroethyl side chain.

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can be used to investigate these solvent effects on the reaction pathways of this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which is computationally more demanding but can provide a more detailed picture of specific solvent-solute interactions.

Studies on related halopyridines have shown that changing the solvent polarity can influence the thermochemical properties and vibrational frequencies of the molecule. researchgate.net For a reaction involving this compound, such as a nucleophilic substitution, a polar solvent would be expected to stabilize charged species like the transition state and the leaving group, potentially accelerating the reaction.

The table below shows how the activation energy of a hypothetical reaction might change in different solvents.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| Gas Phase | 1 | [Value] |

| Dichloromethane (B109758) | 8.93 | [Value] |

| Ethanol (B145695) | 24.85 | [Value] |

| Water | 78.36 | [Value] |

This table is a representation of how solvent effects on reaction pathways could be presented.

Structure-Reactivity Relationship (SRR) Predictions

The arrangement of atoms and electrons within a molecule dictates its chemical behavior. For this compound, the interplay between the pyridine ring, the fluorine atom, and the chloroethyl group establishes a distinct electronic and steric profile that governs its reactivity.

While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, computational chemistry offers powerful tools to predict and understand its potential chemical transformations. scielo.br Density Functional Theory (DFT) is a prominent method used to explore reaction pathways, identify transition states, and calculate activation energies. scielo.br For instance, methods like B3LYP in conjunction with appropriate basis sets such as 6-31G(d) can be employed to model reactions. scielo.br

Computational studies on similar aromatic compounds, such as the reaction of 4-methyl aniline (B41778) with OH radicals, demonstrate how these methods can elucidate complex reaction mechanisms, including identifying the most favorable reaction sites and predicting major products. mdpi.com In the case of this compound, theoretical investigations could focus on several key reaction types:

Nucleophilic Substitution: The chloroethyl group is a potential site for nucleophilic attack. Computational models can predict the feasibility of SN1 and SN2 reaction pathways, considering the electronic influence of the fluorinated pyridine ring.

Electrophilic Aromatic Substitution: The pyridine ring's reactivity towards electrophiles can be assessed. The fluorine atom and the chloroethyl group will direct incoming electrophiles to specific positions on the ring, a phenomenon that can be quantified through calculation of frontier molecular orbitals and electrostatic potential maps.

Radical Reactions: The potential for radical formation, for example, through homolytic cleavage of the C-Cl bond, can be investigated. Computational analysis can determine the stability of the resulting radical and the energetics of subsequent reactions. montclair.edu

These theoretical approaches provide a foundational understanding of the molecule's reactivity, guiding experimental efforts and the design of new synthetic routes. scielo.br

The thermodynamic stability of a molecule is a critical parameter that influences its synthesis, storage, and application. Computational methods are instrumental in determining key thermodynamic properties such as the enthalpy of formation and Gibbs free energy. For substituted pyridines, density functional theory (DFT) has been successfully used to investigate their structures and stabilities. nih.gov

The stability of this compound is influenced by the nature and position of its substituents. The fluorine atom, being highly electronegative, can have a stabilizing effect on the pyridine ring through inductive effects. However, steric interactions between the chloroethyl group and the adjacent fluorine atom could introduce strain, potentially destabilizing the molecule.

Computational studies on related systems, such as polysubstituted pyridines and other heterocyclic compounds, have shown that the choice of computational method and basis set is crucial for obtaining accurate thermodynamic data. nih.govrsc.org For example, the B3LYP functional with a large basis set is often employed to calculate the energies of various isomers and conformers, allowing for the identification of the most stable structures. nih.gov These calculations can reveal that even subtle changes in substitution patterns can lead to significant differences in thermodynamic stability. rsc.org

A hypothetical comparison of the thermodynamic stability of this compound with its isomers could be represented in the following table:

| Compound | Method/Basis Set | Calculated Enthalpy of Formation (kcal/mol) | Calculated Gibbs Free Energy of Formation (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | -35.2 | 15.8 |

| 2-(1-Chloroethyl)-3-fluoro-pyridine | B3LYP/6-311+G(d,p) | -33.8 | 16.5 |

| 3-(1-Chloroethyl)-5-fluoro-pyridine | B3LYP/6-311+G(d,p) | -34.5 | 16.1 |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, providing a mathematical link between the chemical structure of a compound and its biological activity or physical properties. researchgate.netchemrevlett.com For fluorinated pyridine derivatives, QSAR models can be developed to predict their potential efficacy in various applications, such as insecticides or pharmaceuticals. rsc.orgnih.gov

The process of developing a QSAR model involves several key steps:

Data Set Collection: A series of compounds with known activities is compiled. For this compound, this would involve synthesizing and testing a library of related analogs.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound using computational software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a mathematical equation that correlates the descriptors with the observed activity. rsc.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. chemrevlett.com

For instance, a 3D-QSAR study on trifluoromethyl pyridine derivatives identified that the electrostatic and hydrophobic properties were significant for their insecticidal activity. rsc.org Similarly, a QSAR study on fluorinated anesthetics demonstrated a strong correlation between computed molecular descriptors and anesthetic activity. researchgate.net

A hypothetical QSAR model for a series of compounds related to this compound might yield an equation like the following:

Log(Activity) = 0.85 * (LogP) - 0.12 * (Dipole Moment) + 1.54 * (LUMO Energy) + 2.3

This equation would suggest that higher hydrophobicity (LogP) and a higher lowest unoccupied molecular orbital (LUMO) energy, combined with a lower dipole moment, are beneficial for the desired activity.

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of this compound and its analogs.

| Compound | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| This compound | 2.5 | 1.8 | -0.5 | 10.2 | 9.8 |

| 4-(1-Bromoethyl)-3-fluoro-pyridine | 2.7 | 1.9 | -0.6 | 12.5 | 11.9 |

| 4-Ethyl-3-fluoro-pyridine | 2.1 | 1.5 | -0.3 | 5.1 | 5.5 |

| 4-(1-Chloroethyl)-pyridine | 2.3 | 2.2 | -0.8 | 15.8 | 16.2 |

| 3-Fluoro-4-propyl-pyridine | 2.6 | 1.6 | -0.4 | 7.3 | 7.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such QSAR models are invaluable tools for prioritizing the synthesis of new compounds and for designing molecules with enhanced activity profiles. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of 4 1 Chloroethyl 3 Fluoro Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like 4-(1-Chloroethyl)-3-fluoro-pyridine, a multi-pronged NMR approach would be essential for unambiguous characterization.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

While it is stated that ¹H and ¹³C NMR are utilized for the structural confirmation of the chloroethyl substituent and the pyridine (B92270) ring, specific chemical shift values (δ), coupling constants (J), and detailed spectral assignments for this compound are not available in published literature.

In a hypothetical ¹H NMR spectrum, one would anticipate signals corresponding to the protons on the pyridine ring and the ethyl group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms, as well as the chloroethyl group. The methine proton of the chloroethyl group would likely be a quartet due to coupling with the methyl protons, and its chemical shift would be significantly downfield due to the adjacent chlorine atom. The terminal methyl protons would likely present as a doublet.

Similarly, a ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The chemical shifts of the carbons in the chloroethyl group would also provide key structural information.

Without experimental data, a precise data table cannot be constructed.

Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. For fluoropyridines, characteristic chemical shifts are often observed around -126 ppm. The exact chemical shift for this compound would be influenced by the substitution pattern on the pyridine ring. Furthermore, the ¹⁹F nucleus would couple with adjacent protons (³JHF) and potentially with the C-4 proton across the ring (⁴JHF), providing valuable information about the compound's connectivity.

A hypothetical ¹⁹F NMR data table would include the chemical shift and coupling constants to neighboring protons.

| Parameter | Predicted Value |

| δ(¹⁹F) (ppm) | ~ -126 |

| Coupling Constants | J(F, H-2), J(F, H-4) |

Advanced Multi-Dimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methine and methyl protons of the chloroethyl group and the coupling between adjacent protons on the pyridine ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for confirming the position of the substituents on the pyridine ring.

The application of these techniques would be standard practice in the structural elucidation of a novel compound, but no such studies on this compound have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

In an EIMS experiment, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a fingerprint of the molecule. For this compound, the molecular ion peak would be expected at m/z 159, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺˙ and (M+2)⁺˙ peaks.

Common fragmentation pathways would likely involve the loss of the chlorine atom, the ethyl group, or other neutral fragments from the pyridine ring. A detailed analysis of the fragmentation pattern would help to confirm the structure of the compound.

A hypothetical EIMS fragmentation data table is presented below:

| m/z | Possible Fragment |

| 159/161 | [M]⁺˙ (Molecular ion) |

| 124 | [M - Cl]⁺ |

| 144 | [M - CH₃]⁺ |

| 78 | [C₅H₃FN]⁺˙ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇ClFN. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

A hypothetical HRMS data table would show a very close match between the calculated and measured exact masses.

| Formula | Calculated Exact Mass | Measured Exact Mass |

| C₇H₇³⁵ClFN | 159.0251 | Data not available |

| C₇H₇³⁷ClFN | 161.0222 | Data not available |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the structural components of this compound. The infrared spectrum is generated by the absorption of IR radiation at frequencies corresponding to the vibrational transitions of specific bonds. Analysis of the spectrum reveals characteristic peaks that confirm the presence of the pyridine ring, the chloroethyl group, and the fluorine substituent.

The key functional groups and their expected absorption regions are:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H bonds in the ethyl group will show stretching absorptions in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The characteristic stretching vibrations of the pyridine ring (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically found in the 1000-1400 cm⁻¹ range. Its exact position is influenced by the electronic environment of the aromatic ring.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 600-800 cm⁻¹. researchgate.net

Based on data from related fluorinated and chlorinated pyridine derivatives, a representative FTIR data table for this compound can be projected.

Table 1: Projected FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2975 | Medium | Aliphatic C-H Stretch |

| ~1590 | Strong | C=C/C=N Ring Stretch |

| ~1470 | Strong | C=C/C=N Ring Stretch |

| ~1250 | Strong | C-F Stretch |

| ~830 | Medium | C-H Out-of-Plane Bending |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the pyridine ring's skeletal vibrations. While FTIR is strong for polar bonds like C-F, Raman can provide clearer signals for the carbon backbone.

Expected Raman shifts would include prominent signals for the pyridine ring breathing modes and stretching vibrations of the C-C bonds within the chloroethyl substituent. The technique is often used in conjunction with FTIR to obtain a more complete vibrational profile of a molecule. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could also be employed, using metallic nanoparticles to significantly amplify the Raman signal, which is especially useful for analyzing trace amounts of the compound. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the chloroethyl group relative to the fluorinated pyridine ring and how the molecules pack together in the crystal lattice.

While specific crystal structure data for this exact compound is not publicly available, analysis of similar substituted pyridine derivatives suggests that it would likely crystallize in a common space group such as P2₁/n (monoclinic) or P-1 (triclinic). mdpi.comresearchgate.net The crystal structure would be stabilized by various intermolecular interactions, potentially including C-H···N or C-H···F hydrogen bonds and π-π stacking interactions between pyridine rings. mdpi.com This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.120 |

| b (Å) | 13.823 |

| c (Å) | 16.480 |

| β (°) | 91.744 |

| Volume (ų) | 2304.4 |

| Z (molecules/unit cell) | 8 |

Data derived from a similar structure, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, for illustrative purposes. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a synthesized compound. Gas and liquid chromatography are the primary methods used for a molecule like this compound.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of the parent compound and any impurities. nist.gov The retention time is a characteristic property of the compound under specific GC conditions and is used for its identification, while the peak area allows for quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including pyridine derivatives. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound. researchgate.netnih.gov Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance. The method can be validated according to ICH guidelines to ensure it is accurate, precise, and robust for quantifying the compound and its potential impurities. researchgate.netnih.gov

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

These parameters are representative and would require optimization for the specific compound.

Environmental Behavior and Biotransformation of 4 1 Chloroethyl 3 Fluoro Pyridine

Abiotic Degradation Pathways

The abiotic degradation of 4-(1-Chloroethyl)-3-fluoro-pyridine in the environment is expected to be primarily governed by photochemical reactions in aqueous systems and hydrolysis. These processes are crucial in determining the persistence and transformation of the compound in sunlit surface waters and other moist environments.

While specific studies on the photochemical decomposition of this compound are not available, the degradation of other chlorinated pyridine (B92270) derivatives in aqueous solutions has been documented. For instance, the insecticide chlorpyrifos (B1668852), which contains a trichlorinated pyridine ring, undergoes photochemical degradation in water, following first-order kinetics. The rate of this degradation is significantly influenced by the light source, temperature, pH, and the composition of the water. researchgate.net The half-life of chlorpyrifos can vary from hours to days depending on these conditions. researchgate.net

It is plausible that this compound would also be susceptible to photolysis, where the absorption of ultraviolet (UV) radiation from sunlight could lead to the cleavage of the carbon-chlorine bond in the chloroethyl group or the breakdown of the pyridine ring itself. The fluorine substituent on the pyridine ring might influence the photochemistry of the molecule. The process of photodissociation, or photolysis, involves the absorption of photons, leading to the breakdown of chemical bonds. nih.gov The energy from UV or visible light is typically required to break covalent bonds in organic molecules. nih.gov

Table 1: Factors Influencing Photochemical Degradation of a Related Chlorinated Pyridine Compound (Chlorpyrifos)

| Parameter | Effect on Degradation Rate | Reference |

| Light Source | Varies significantly with the type of lamp (e.g., high-pressure mercury lamp, xenon lamp, UV lamp) and natural sunlight. | researchgate.net |

| Temperature | Increased temperature generally enhances the degradation rate. | researchgate.net |

| pH | Stable in acidic and neutral conditions, but enhanced in alkaline solutions. | researchgate.net |

| Water Quality | Degradation is typically faster in distilled water compared to river or paddy water, suggesting that dissolved and suspended matter can inhibit the process. | researchgate.net |

This table is based on data for chlorpyrifos and is intended to provide a general understanding of the factors that could influence the photochemical decomposition of this compound.

The hydrolytic stability of this compound is a key factor in its persistence in aquatic environments. The presence of a chloroethyl group suggests that the compound may undergo hydrolysis, a reaction with water that can lead to the substitution of the chlorine atom with a hydroxyl group, forming 4-(1-hydroxyethyl)-3-fluoro-pyridine.

Research on the hydrolysis of 2-chloropyridine (B119429) has shown that the carbon-chlorine bond in chloropyridines can be cleaved under certain conditions, such as in supercritical water. bgu.ac.il While these conditions are extreme, they indicate the potential for hydrolysis to occur, albeit likely at a much slower rate under typical environmental temperatures and pressures. The kinetics of this reaction for this compound have not been determined, but it is expected to be influenced by pH and temperature. The electron-withdrawing nature of the fluorine atom and the pyridine ring may affect the susceptibility of the chloroethyl group to nucleophilic attack by water.

Microbial Metabolism and Biodegradation Studies

The biodegradation of pyridine and its derivatives by microorganisms is a well-established phenomenon and represents a significant pathway for the natural attenuation of these compounds in soil and water.

Numerous studies have demonstrated the capability of various microorganisms to degrade pyridine and its halogenated derivatives under both aerobic and anaerobic conditions. Bacteria from genera such as Arthrobacter, Paracoccus, Pseudomonas, and Rhodococcus have been identified as key players in the breakdown of the pyridine ring. nih.govnih.gov

For halogenated aromatic compounds, the initial steps of biodegradation often involve the removal of the halogen substituent, a process known as dehalogenation. This can occur through different enzymatic mechanisms under both aerobic and anaerobic conditions. nih.gov While specific studies on this compound are lacking, research on fluorinated and chlorinated aromatic compounds suggests that its degradation would likely proceed. For example, some fluorinated surfactants have been shown to be biodegradable under aerobic and, in some cases, anaerobic conditions. nih.gov However, the presence of both a chloroethyl group and a fluorine atom may present a more complex challenge for microbial degradation. The persistence of some fluorinated polymers in aerobic soils highlights the recalcitrance of certain fluorinated compounds. nih.gov

The microbial degradation of pyridine derivatives typically proceeds through a series of intermediate metabolites. A common initial step is the hydroxylation of the pyridine ring, catalyzed by monooxygenase enzymes. nih.gov In the case of this compound, it is conceivable that microbial action could lead to the formation of hydroxylated intermediates.

Following initial hydroxylation, the pyridine ring is often cleaved, leading to the formation of aliphatic compounds that can then be funneled into central metabolic pathways. For instance, the degradation of pyridine by Arthrobacter sp. strain 68b results in the formation of succinic acid, which can be utilized by the microorganism for growth. nih.gov The degradation of halogenated aromatics can also lead to the formation of catechols and other hydroxylated intermediates following dehalogenation. nih.gov

Table 2: Potential Initial Metabolites in the Biodegradation of this compound (Inferred from Related Compounds)

| Potential Metabolite | Precursor Functional Group | Enzymatic Reaction (Hypothesized) | Reference |

| 4-(1-Hydroxyethyl)-3-fluoro-pyridine | Chloroethyl group | Hydrolytic dehalogenation | bgu.ac.il |

| Hydroxylated this compound | Pyridine ring | Monooxygenation | nih.gov |

| 3-Fluoro-4-vinylpyridine | Chloroethyl group | Dehydrochlorination | - |

This table presents hypothetical metabolites based on the known degradation pathways of similar chemical structures.

The biotransformation of pyridine and its derivatives is mediated by specific enzymes produced by microorganisms. The initial attack on the pyridine ring is often catalyzed by monooxygenases. For example, a two-component flavin-dependent monooxygenase system is responsible for the initial ring cleavage in the degradation of pyridine by Arthrobacter sp. 68b. nih.gov

The cleavage of the carbon-halogen bond is a critical step in the degradation of halogenated compounds and is carried out by enzymes called dehalogenases. nih.gov These enzymes can function under both aerobic and anaerobic conditions and are essential for the detoxification of these molecules. Cytochrome P450 enzymes are also known to be involved in the metabolism of a wide range of xenobiotics, including fluorinated compounds. nih.gov

A diverse range of microorganisms have been shown to degrade pyridine and its derivatives. These include:

Arthrobacter sp. : Known to degrade pyridine through ring cleavage. nih.gov

Paracoccus sp. : Capable of using pyridine as a sole source of carbon, nitrogen, and energy. nih.gov

Pseudomonas sp. and Rhodococcus sp. : Implicated in the degradation of chloronitrobenzenes, which share structural similarities with the target compound. nih.govresearchgate.net

The specific microorganisms and enzymatic systems capable of degrading this compound remain to be identified. However, the existing body of research on related compounds provides a strong indication that microbial communities in soil and aquatic environments possess the metabolic potential to transform this molecule.

Environmental Fate and Transport Characteristics of this compound

The environmental behavior of the chemical compound this compound is not extensively documented in publicly available scientific literature. However, by examining the known characteristics of related pyridine derivatives, including chloropyridines and alkylpyridines, a predictive assessment of its environmental fate and transport can be constructed. The structure of this compound, featuring a pyridine ring substituted with a chloroethyl group and a fluorine atom, suggests a complex interplay of factors will govern its distribution and persistence in the environment.

Sorption and Volatilization from Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its sorption and volatilization characteristics. These properties determine its partitioning between soil, water, and air.

Sorption:

The sorption of pyridine and its derivatives to soil and sediment is a critical process influencing their environmental mobility and bioavailability. For ionizable heterocyclic compounds like pyridines, sorption mechanisms are multifaceted and pH-dependent, involving partitioning to soil organic matter, cation exchange, and surface complexation. tdl.org

The presence of the basic nitrogen atom in the pyridine ring means that in acidic to neutral environments, a fraction of the compound will exist in its protonated, cationic form. This cationic form can strongly adsorb to negatively charged sites on clay minerals and soil organic matter through cation exchange. documentsdelivered.com Studies on pyridine have shown that the strongest sorption occurs under weakly acidic conditions (pH 6). documentsdelivered.com It is reasonable to infer that this compound would exhibit similar pH-dependent sorption behavior.

The organic carbon content of the soil is also a primary factor. Non-polar interactions between the aromatic ring and soil organic matter contribute significantly to sorption. The presence of the chloroethyl and fluoro substituents on the pyridine ring of this compound likely increases its hydrophobicity compared to unsubstituted pyridine, which would enhance its partitioning into soil organic matter. For instance, the insecticide chlorpyrifos, which also contains a chlorinated pyridine ring, has a high soil and sediment sorption coefficient (Koc) averaging 8498, indicating strong binding and limited mobility. nih.gov While a direct comparison is not possible without experimental data, this suggests that this compound is also likely to have a significant affinity for soil and sediment.

Volatilization:

Volatilization from water and soil surfaces can be a significant dissipation pathway for some pyridine derivatives. For example, 2-chloropyridine has been observed to exhibit extensive volatilization from water, though less so from soil. wikipedia.org The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant.

Table 1: Predicted Sorption and Volatilization Characteristics of this compound Based on Related Compounds

| Environmental Compartment | Dominant Process | Influencing Factors | Predicted Behavior of this compound |

| Soil/Sediment | Sorption | pH, Organic Carbon Content, Clay Content | Moderate to strong sorption is expected, particularly in acidic soils with high organic matter. Mobility is likely to be limited. |

| Water | Sorption to Suspended Particles, Potential Volatilization | pH, Suspended Sediment Load, Water Temperature, Air/Water Interface Dynamics | Partitioning to suspended sediments is likely. Volatilization from the water surface is possible but may be limited by sorption. |

| Air | Atmospheric Deposition | Particle Binding, Precipitation | If volatilized, the compound would likely be subject to atmospheric deposition, either through dry deposition or washout by rain. |

Potential for Persistence and Bioaccumulation

The persistence and bioaccumulation potential of a chemical are key indicators of its long-term environmental risk. These characteristics are influenced by the compound's resistance to degradation and its lipophilicity.

Persistence:

The persistence of this compound in the environment will depend on its susceptibility to biotic and abiotic degradation processes.

Biotic Degradation: While pyridine itself can be readily degraded by microorganisms, the addition of halogen substituents significantly retards this process. wikipedia.org Studies on monochloro- and dichloropyridines have shown them to be relatively resistant to microbial degradation, with estimated degradation times exceeding 30 days. wikipedia.org The presence of both a chlorine and a fluorine atom on the pyridine ring of this compound is expected to further increase its resistance to microbial breakdown. Halogen atoms on aromatic rings can sterically hinder enzymatic attack and increase the molecule's electrochemical stability.

Abiotic Degradation: Photodegradation in the atmosphere or surface waters could be a potential degradation pathway. However, the significance of this process for halogenated pyridines is not well-established. Hydrolysis is another potential abiotic degradation route, but many halogenated pyridines are relatively stable to hydrolysis under typical environmental conditions. For example, the insecticide chlorfenapyr, which contains a chlorinated aromatic ring, is essentially stable to laboratory hydrolysis. epa.govepa.gov

Given the expected resistance to both biotic and abiotic degradation, this compound is likely to exhibit a significant degree of persistence in the environment.

Bioaccumulation: